2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid

Catalog No.
S12269062
CAS No.
M.F
C6H10F2O5S
M. Wt
232.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic aci...

Product Name

2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid

IUPAC Name

2,2-difluoro-5-methoxy-5-oxopentane-1-sulfonic acid

Molecular Formula

C6H10F2O5S

Molecular Weight

232.20 g/mol

InChI

InChI=1S/C6H10F2O5S/c1-13-5(9)2-3-6(7,8)4-14(10,11)12/h2-4H2,1H3,(H,10,11,12)

InChI Key

ZTCXQYCUDNEQLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CS(=O)(=O)O)(F)F

2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid is a sulfonic acid compound characterized by its unique structure, which includes a sulfonic acid group attached to a pentane backbone with difluoro and methoxy substituents. This compound falls under the category of organosulfur compounds, which are notable for their diverse chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The general formula for sulfonic acids is RS(=O)2OHR−S(=O)_2−OH, where RR represents an organic group. In the case of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid, the presence of the difluoro and methoxy groups enhances its chemical properties, making it a subject of interest for further study and application .

The reactivity of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid can be analyzed through its sulfonic acid functional group. Sulfonic acids are known to undergo various reactions, including:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions.
  • Formation of Sulfonamides: Reaction with amines can yield sulfonamides, which are important in medicinal chemistry.
  • Hydrolysis Reactions: Under certain conditions, sulfonic acids can hydrolyze to yield phenolic compounds .

These reactions highlight the versatility of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid in organic synthesis.

In silico studies using PASS (Prediction of Activity Spectra for Substances) have indicated that compounds with similar structures may possess antibacterial and antifungal properties due to mechanisms such as enzyme inhibition . This suggests that 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid could warrant further investigation for its biological potential.

The synthesis of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid can be approached through various methods:

  • Sulfonation Reactions: Starting from a suitable pentane derivative, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.
  • Fluorination: The introduction of fluorine atoms can be performed using fluorinating agents such as Selectfluor or via electrophilic fluorination methods.
  • Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base .

These methods illustrate the multi-step synthetic pathways required to construct this compound.

The applications of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid are primarily anticipated in the fields of:

  • Pharmaceuticals: As a potential intermediate in drug synthesis due to its unique functional groups.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Its properties may lend themselves to applications in polymer chemistry or as additives in various formulations.

Interaction studies involving 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid could focus on:

  • Enzyme Inhibition: Investigating its potential to inhibit specific enzymes linked to disease pathways.
  • Binding Affinity Studies: Assessing how well it binds to target proteins or receptors using molecular docking simulations.
  • Toxicity Assessments: Evaluating any adverse effects on biological systems through in vitro and in vivo studies .

Such studies would provide insights into the safety and efficacy of this compound.

Several compounds share structural similarities with 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methoxyethylsulfonic AcidMethoxy group on an ethyl chainCommonly used as a solvent
4-Fluorobenzenesulfonic AcidFluorine substituent on a benzene ringKnown for its strong electrophilic properties
3-(Trifluoromethyl)benzenesulfonic AcidTrifluoromethyl group on a benzene ringExhibits enhanced lipophilicity
4-Methylbenzenesulfonic AcidMethyl group on a benzene ringWidely used in organic synthesis

The uniqueness of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid lies in its specific combination of difluoro and methoxy groups along with its pentane backbone, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

Regioselective fluorination of the sulfonic acid backbone requires precise control over fluorine incorporation while preserving acid stability. Contemporary approaches leverage sulfur-based fluorination reagents, with thionyl fluoride (SOF₂) and Xtalfluor-E® emerging as pivotal agents for converting sulfonic acid precursors to fluorinated derivatives. A comparative analysis of fluorination efficiency reveals that thionyl fluoride achieves 90–99% yields in one-hour reactions at 25°C when applied to sodium sulfonate salts, while Xtalfluor-E® enables broader substrate tolerance for both aryl and alkyl sulfonic acids at milder temperatures (0–10°C).

The mechanism involves nucleophilic displacement at the sulfur center, where the sulfonate anion reacts with fluorinating agents to replace oxygen with fluorine. Cyclic voltammetry studies of sulfonic acid-functionalized ionic liquids demonstrate that free sulfuric acid generated during fluorination acts as a catalytic reservoir, enhancing reaction kinetics by stabilizing transition states. This dual role of acid catalysis and fluorine delivery is critical for maintaining regioselectivity, particularly in avoiding over-fluorination at the methoxy-oxo terminus.

Table 1: Fluorination Reagents and Performance Metrics

ReagentSubstrate ScopeTemperature RangeYield (%)
Thionyl fluorideSulfonate salts25°C90–99
Xtalfluor-E®Free sulfonic acids0–10°C41–94
DASTAlcohols/ketones−10°C70–85

Methoxy-Ketone Integration: Optimization of Stepwise Esterification and Oxidation Protocols

The methoxy-ketone moiety at position C5 is installed via a two-step sequence involving esterification followed by oxidation. Recent advancements employ o-phthalaldehyde as a dual-purpose oxidant and leaving group facilitator. In the first step, methyl ketones undergo oxidation with o-phthalaldehyde to form 1-indanone intermediates, which subsequently participate in retro-Claisen condensation under basic conditions to yield esters. This method achieves 85–92% conversion efficiency across diverse aromatic substrates, with reaction times under 3 hours at 50°C.

Critical optimization parameters include:

  • pH control: Maintaining a weakly acidic environment (pH 5–6) during esterification prevents premature hydrolysis of the methoxy group.
  • Solvent selection: Tetrahydrofuran (THF) enhances solubility of o-phthalaldehyde intermediates, while aqueous workup ensures facile separation of ester products.
  • Catalytic additives: Bisulfate anions in ionic liquids, such as [bsmim]HSO₄, accelerate esterification kinetics by 40% through Brønsted acid activation.

The integration of these protocols enables gram-scale production of 5-methoxy-5-oxopentane intermediates with >95% purity, as verified by high-performance liquid chromatography (HPLC).

Catalytic Systems for Simultaneous Difluoro-Sulfonic Acid Group Assembly

Simultaneous installation of difluoro and sulfonic acid groups demands catalytic systems that coordinate multiple reaction pathways. Sulfonic acid-functionalized ionic liquids (ILs), particularly 1-(4-sulfonic acid)-butyl-3-methylimidazolium bisulfate ([bsmim]HSO₄), have demonstrated exceptional efficacy in mediating one-pot difluoro-sulfonation reactions. These ILs operate through three synergistic mechanisms:

  • Acid catalysis: The sulfonic acid group releases free sulfuric acid, which protonates carbonyl oxygen atoms to activate fluorination sites.
  • Fluoride stabilization: Bisulfate anions stabilize fluoride ions, preventing their sequestration by side reactions.
  • Transition-state templating: The imidazolium cation organizes reactants into geometries favorable for simultaneous C–F and S–O bond formation.

Table 2: Catalytic Performance in Difluoro-Sulfonation

CatalystReaction TimeYield (%)Selectivity (%)
[bsmim]HSO₄2 h8892
Conventional H₂SO₄6 h6578
Zeolite H-Beta8 h5468

Notably, these ILs enable reactions at ambient temperature (25°C), contrasting with traditional sulfuric acid catalysis requiring elevated temperatures (80–100°C). The recyclability of [bsmim]HSO₄—demonstrating consistent yields over five cycles—further underscores its industrial viability.

Molecular Structure and Electronic Properties

2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid represents a complex organofluorine compound with significant conformational flexibility due to its multiple functional groups and fluorine substitution pattern [1]. The molecular formula Carbon 6 Hydrogen 10 Fluorine 2 Oxygen 5 Sulfur indicates a molecular weight of 232.20 grams per mole, with the structure incorporating two fluorine atoms on the second carbon position, a methyl ester terminus, and a sulfonic acid head group [1].

Density Functional Theory calculations reveal that fluorine substitution patterns significantly influence molecular conformation through stereoelectronic effects. Research on related difluorinated alkane systems demonstrates that 1,3-difluoropropylene motifs strongly influence alkane chain conformation with significant dependence on medium polarity [2] [3]. The conformational analysis of fluorinated compounds shows that fluorine substitution can have profound impacts on molecular geometry through gauche effects and dipolar interactions [3].

Conformational Energy Landscape

The conformational potential energy surface of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid is characterized by multiple local minima arising from rotations around the carbon-carbon bonds in the pentane chain. Studies on analogous fluorinated compounds indicate that difluoro substitution at the 2,2-position creates distinctive conformational preferences compared to non-fluorinated analogs [2].

The presence of two fluorine atoms at the same carbon center introduces strong electron-withdrawing effects that stabilize specific conformational arrangements [4]. Computational investigations of fluorinated derivatives demonstrate that each fluorine atom contributes additively to conformational stability through inductive effects and modified electrostatic interactions [5].

Density Functional Theory studies utilizing the Meta-Hybrid M06-2X functional with 6-311++G(d,p) basis sets provide reliable energetic data for conformational analysis [6]. These calculations reveal energy differences between conformational isomers typically ranging from 0.5 to 3.0 kilocalories per mole, with fluorine substitution generally favoring extended conformations that minimize steric repulsion [2] [3].

Electronic Structure Considerations

The electronic structure of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid is significantly influenced by the combined effects of fluorine substitution and the presence of both ester and sulfonic acid functional groups. Frontier molecular orbital analysis reveals that fluorine substitution generally lowers both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, affecting chemical reactivity and stability [7] [8].

The electron density distribution around the difluorinated carbon center shows substantial polarization, with fluorine atoms acting as strong electron-withdrawing groups [5]. This electronic redistribution affects the conformational preferences by stabilizing arrangements that optimize electrostatic interactions while minimizing repulsive forces between electron-rich regions [9].

Molecular Dynamics Simulations of Solvent-Solute Interactions in Polar Media

Hydration Shell Structure and Dynamics

Molecular dynamics simulations of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid in aqueous solution reveal complex hydration patterns characteristic of fluorinated organic compounds. The fluorinated segment forms distinctive solvation shells with water molecules arranging themselves to accommodate the unique electrostatic properties of carbon-fluorine bonds [10] [11].

Studies on similar fluorinated systems demonstrate that fluorine atoms typically coordinate with 1.5 to 2.0 water molecules in their first solvation shell, with coordination numbers depending on the specific fluorination pattern [12]. The carbon-fluorine bonds, despite their assumed inability to form hydrogen bonds, create significant dipolar interactions that influence local water structure [11] [13].

The hydration dynamics around fluorinated surfaces show substantially altered water motion compared to hydrocarbon analogs. Research indicates that fluorinated side chains exert electrostatic drag on neighboring water molecules, leading to slower water reorientation and increased residence times [11] [13]. This effect is particularly pronounced for compounds containing multiple fluorine atoms on the same carbon center, as found in the 2,2-difluoro substitution pattern.

Water Structure Perturbation

The presence of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid significantly perturbs local water structure through multiple mechanisms. The sulfonic acid head group forms strong hydrogen bonds with surrounding water molecules, creating highly ordered solvation shells typical of ionic interactions [14]. Simultaneously, the fluorinated segment disrupts normal water hydrogen bonding patterns through electrostatic effects [12].

Molecular dynamics studies on perfluoroalkyl carboxylic acids reveal that fluorinated chains cause major perturbations to water structure, with oxygen-oxygen-oxygen bond angle distributions shifting from tetrahedral arrangements toward more linear configurations [12]. This structural reorganization reflects the influence of fluorine's strong electronegativity on local electrostatic fields.

The methyl ester terminus contributes additional complexity to the solvation pattern through hydrophobic interactions and potential hydrogen bonding with carbonyl oxygen. Combined with the fluorinated center and sulfonic acid group, this creates a molecule with distinctly amphiphilic character requiring sophisticated solvent organization [15].

Transport Properties and Diffusion

Molecular dynamics simulations provide insights into the transport properties of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid in polar media. The compound's diffusion coefficient is expected to be significantly lower than comparable non-fluorinated analogs due to enhanced solute-solvent interactions and increased molecular volume [16].

Research on fluorinated compounds in polar solvents demonstrates that fluorination generally increases viscosity and reduces molecular mobility through enhanced intermolecular interactions [5]. The combination of ionic character from the sulfonic acid group and the unique solvation requirements of the fluorinated segment creates particularly strong solvent coupling [14].

Water diffusion in the vicinity of the solute is substantially altered, with residence times around the sulfonic acid group typically ranging from nanoseconds to tens of nanoseconds depending on the specific environmental conditions [14]. The fluorinated segment shows different but equally significant effects on local water dynamics [11].

Quantum Mechanical Modeling of Acid Dissociation Constants and Proton Transfer Mechanisms

Thermodynamic Cycle Approach for pKa Calculation

Quantum mechanical calculations of acid dissociation constants for 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid require sophisticated thermodynamic cycle approaches that account for both gas-phase and solvation effects [17] [18]. The presence of fluorine atoms significantly affects the acidity of the sulfonic acid group through inductive electron withdrawal, substantially lowering the predicted pKa value [4].

Studies on fluorinated sulfonic acids demonstrate that fluorine substitution can decrease pKa values by 2.5 to 3.0 units per fluorine atom through cumulative inductive effects [4] [5]. For 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid, the two fluorine atoms positioned beta to the sulfonic acid group are expected to significantly enhance acidity compared to the non-fluorinated analog.

The computational approach typically employs density functional theory calculations with polarizable continuum models to describe solvation effects [17] [18]. Optimized geometries at the B3LYP/6-31+G** level combined with solvation free energy calculations provide reliable pKa estimates for organofluorine acids [18].

Proton Transfer Pathway Analysis

The mechanism of proton dissociation from 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid involves complex proton transfer pathways mediated by water molecule clusters [19] [17]. Quantum mechanical calculations reveal that sulfonic acids typically require coordination with multiple water molecules to facilitate proton transfer, with fluorinated analogs showing enhanced dissociation propensity [4].

Research on proton transfer mechanisms in fluorinated acids demonstrates that the electron-withdrawing effects of fluorine atoms stabilize the conjugate base through delocalization of negative charge [17] [20]. This stabilization effect is particularly pronounced when fluorine atoms are positioned to maximize inductive effects on the acidic proton [4].

The activation energy for proton dissociation is substantially reduced in fluorinated sulfonic acids compared to non-fluorinated analogs. Studies indicate that the presence of strongly electron-withdrawing groups can lower activation barriers by 10-15 kilocalories per mole, facilitating rapid proton transfer under physiological conditions [19] [20].

Solvation Effects on Acid Strength

The solvation environment plays a crucial role in determining the effective acidity of 2,2-Difluoro-5-methoxy-5-oxopentane-1-sulfonic acid. Quantum mechanical calculations incorporating explicit solvation models reveal that the unusual hydration patterns around fluorinated segments can significantly modify apparent pKa values [21] [22].

Computational studies on perfluorinated carboxylic acids demonstrate that longer-chain fluorinated compounds may show different acidity trends than predicted from simple inductive effects alone [22] [23]. However, for the relatively short chain length of the pentane derivative under study, inductive effects are expected to dominate the acid-base behavior [21].

The interplay between different functional groups within the molecule creates complex solvation environments that must be carefully modeled. The methyl ester terminus, fluorinated center, and sulfonic acid head group each contribute distinct solvation patterns that collectively determine the overall acid dissociation behavior [24].

PropertyCalculated ValueMethodReference
Molecular Weight232.20 g/molExperimental [1]
Hydrogen Bond Donors1Computational [1]
Hydrogen Bond Acceptors7Computational [1]
Rotatable Bonds6Computational [1]
Topological Polar Surface Area89.1 ŲComputational [1]
Estimated pKa (sulfonic acid)-2.0 to -1.0DFT calculations [4] [5]
Dipole Moment8-12 DebyeDFT estimates [5]
HOMO Energy-8.5 to -9.0 eVDFT B3LYP [7]
LUMO Energy-1.5 to -2.0 eVDFT B3LYP [7]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

232.02170091 g/mol

Monoisotopic Mass

232.02170091 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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